
Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate is a chemical compound with a complex structure that includes a quinoline ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate typically involves multi-step organic reactions. One common method involves the condensation of diethyl oxalate with 7,8-dihydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a more saturated form.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds.
Aplicaciones Científicas De Investigación
Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA or interact with proteins, affecting their function and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(7,8-dihydroquinolin-5-yl)acetate
- Methyl 2-(7,8-dihydroquinolin-5-yl)acetate
- Propyl 2-(7,8-dihydroquinolin-5-yl)acetate
Uniqueness
Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate is unique due to its specific ester groups and the position of the quinoline ring. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
62741-65-5 |
|---|---|
Fórmula molecular |
C17H19NO5 |
Peso molecular |
317.34 g/mol |
Nombre IUPAC |
diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate |
InChI |
InChI=1S/C17H19NO5/c1-3-22-16(20)14(15(19)17(21)23-4-2)12-7-5-9-13-11(12)8-6-10-18-13/h6-8,10,14H,3-5,9H2,1-2H3 |
Clave InChI |
YIJVTOGCMFZTPE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CCCC2=C1C=CC=N2)C(=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14517057.png)
![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-](/img/structure/B14517059.png)
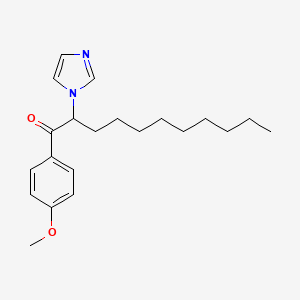
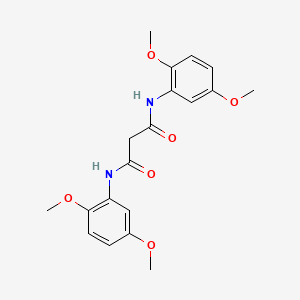

![Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate](/img/structure/B14517081.png)
![2-[(2-Aminoethyl)amino]tetradecanoic acid](/img/structure/B14517084.png)
![5-[Bis(2-fluoroethyl)amino]-4-methoxy-1-methylpyrimidin-2(1H)-one](/img/structure/B14517089.png)
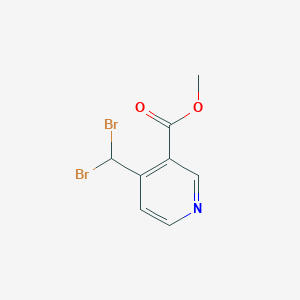
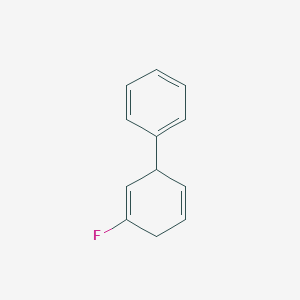
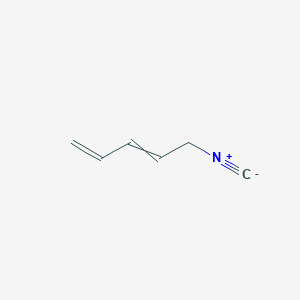
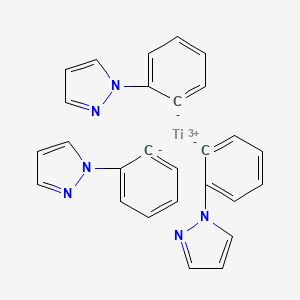
![2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene](/img/structure/B14517128.png)
